

# Protocol for Regeneration of Protoplasts Isolated with Driselase

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## Compound of Interest

Compound Name: *Driselase*

Cat. No.: *B13393941*

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## Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Protoplasts, plant or fungal cells devoid of their cell walls, are invaluable tools in modern biological research and biotechnology. Their applications range from genetic transformation and somatic hybridization to studies of cell wall synthesis and drug discovery. **Driselase**, a multi-component enzyme mixture with cellulase, hemicellulase, and pectinase activities, is a widely used and effective enzyme for the isolation of protoplasts from a variety of organisms.<sup>[1]</sup><sup>[2]</sup> The successful regeneration of these protoplasts into viable cells capable of division and, in the case of plants, differentiation into whole organisms, is a critical step for many downstream applications.

This document provides a detailed protocol for the regeneration of protoplasts isolated using **Driselase**. It covers the essential steps from protoplast culture to the monitoring of cell wall regeneration and initial cell divisions. The protocol is designed to be a comprehensive guide for researchers, scientists, and drug development professionals.

## Experimental Protocols

### I. Preparation of Regeneration Media

Successful protoplast regeneration is highly dependent on the composition of the culture medium. The medium must provide osmotic support to the fragile protoplasts, supply essential nutrients, and contain appropriate growth regulators to induce cell wall synthesis and cell division. Below are representative media compositions for plant and fungal protoplast regeneration.

Table 1: Composition of Protoplast Regeneration Media

Component	Plant Protoplast Regeneration Medium (Modified MS Medium)	Fungal Protoplast Regeneration Medium (YEPS Medium)[3]
Basal Salt Mixture	Murashige and Skoog (MS) Medium	-
Carbon Source	Sucrose (10-30 g/L), Glucose (10 g/L)	Sucrose (0.6 M)
Osmotic Stabilizer	Mannitol (0.4 - 0.6 M) or Sucrose (0.4 - 0.6 M)	NaCl (0.75 M)[3] or KCl (1 M) [1]
Plant Growth Regulators	2,4-D (0.5 mg/L), NAA (0.5 mg/L), TDZ (1.1 mg/L)[4]	Not applicable
Organic Acids	Casein Hydrolysate (100 mg/L) [4]	-
Vitamins	B5 Vitamins	-
Gelling Agent (for solid/semi-solid culture)	Agar (0.6-0.8%) or Alginate (1.2-2.8%)[5][6]	Agar (0.8-1.5%)
pH	5.7 - 5.8	5.8 - 6.5
Other Components	-	Yeast Extract (10 g/L), Peptone (20 g/L)[3]

Note: The optimal concentrations of media components, especially plant growth regulators and osmotic stabilizers, can be species- and even cultivar-dependent and may require optimization. [7]

## II. Protoplast Culture and Regeneration

### A. Liquid Culture

- After isolation and purification, resuspend the protoplasts gently in the appropriate liquid regeneration medium at a density of  $1 \times 10^4$  to  $1 \times 10^6$  protoplasts/mL.[8]
- Dispense the protoplast suspension into sterile petri dishes or multi-well plates.
- Seal the plates with parafilm and incubate in the dark or under low light conditions at 22-28°C.
- Monitor the protoplasts daily for signs of cell wall regeneration, which is indicated by a change from a spherical to an oval or irregular shape.[9]

### B. Embedding in Alginate

Embedding protoplasts in a semi-solid matrix like alginate can improve survival and division rates for some species.[5][8]

- Resuspend the purified protoplasts in a calcium-free regeneration medium containing sodium alginate (1.2-2.8%).[5][6] The final protoplast density should be between  $0.5-1 \times 10^6$  protoplasts/mL.[5]
- Dispense the protoplast-alginate mixture as droplets onto a petri dish containing the same regeneration medium supplemented with 50-100 mM  $\text{CaCl}_2$ .
- Allow the droplets to solidify for 30-60 minutes to form beads or a thin layer.
- Add liquid regeneration medium to the plate, seal, and incubate as described for liquid culture.

## III. Monitoring Protoplast Viability and Regeneration

### A. Viability Staining

Fluorescein diacetate (FDA) staining is a common method to assess protoplast viability.

- Prepare a stock solution of FDA in acetone (5 mg/mL).
- Dilute the stock solution 1:100 in the protoplast culture medium.
- Add the diluted FDA solution to a small aliquot of the protoplast suspension.
- Incubate for 5-10 minutes in the dark.
- Observe under a fluorescence microscope. Viable protoplasts will exhibit bright green fluorescence.

#### B. Cell Wall Staining

Calcofluor White M2R is a fluorescent stain that binds to cellulose and chitin, allowing for the visualization of newly synthesized cell walls.[\[1\]](#)

- Prepare a 0.1% (w/v) stock solution of Calcofluor White in distilled water.
- Add a small drop of the Calcofluor White solution to the protoplast culture.
- Incubate for 5-10 minutes.
- Observe under a fluorescence microscope with a UV filter. A bright blue fluorescence around the periphery of the protoplast indicates cell wall regeneration. The initial signs of cell wall formation can be observed within a few hours to a few days of culture.[\[10\]](#)[\[11\]](#)

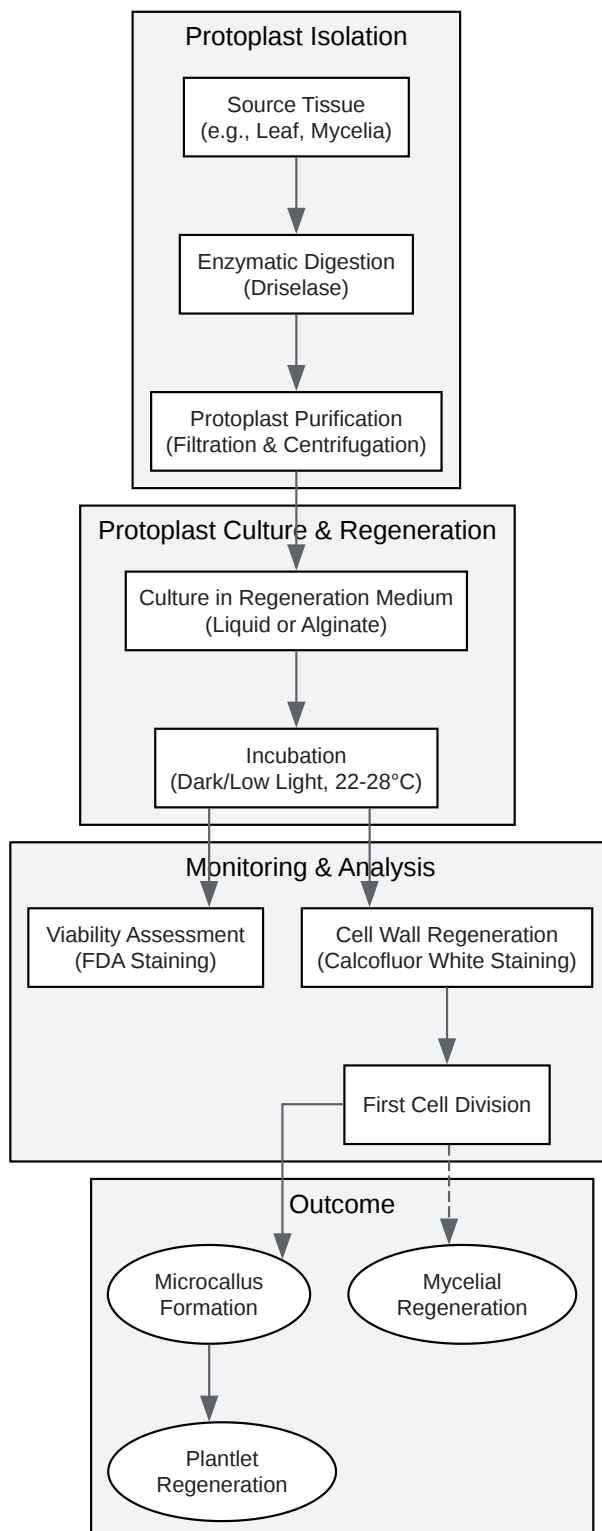
Table 2: Quantitative Data on Protoplast Regeneration

Organism	Source Tissue	Protoplast Yield (protoplasts /g FW)	Regeneration Frequency (%)	Time to First Division	Reference
Arabidopsis thaliana	Seedlings	$2 \times 10^6$	Ws-2 ecotype showed highest potential	~4-7 days	<a href="#">[5]</a> <a href="#">[8]</a>
Nicotiana tabacum (Tobacco)	Mesophyll	Not specified	>90% regenerate cell walls	2-3 days	<a href="#">[10]</a>
Brassica oleracea (Cabbage)	Mesophyll	$2.38 \text{ to } 4.63 \times 10^6$	Up to 23.5% shoot regeneration	Not specified	
Eutypella sp. (Fungus)	Mycelia	$6.15 \times 10^6$ cells/mL	Up to 36%	Not specified	<a href="#">[3]</a>
Fusarium verticillioides (Fungus)	Germinated conidia	$120 \times 10^5$ protoplast/mL	Not specified	Not specified	

## Visualizations

### Experimental Workflow for Protoplast Regeneration

Figure 1. Experimental Workflow for Protoplast Regeneration

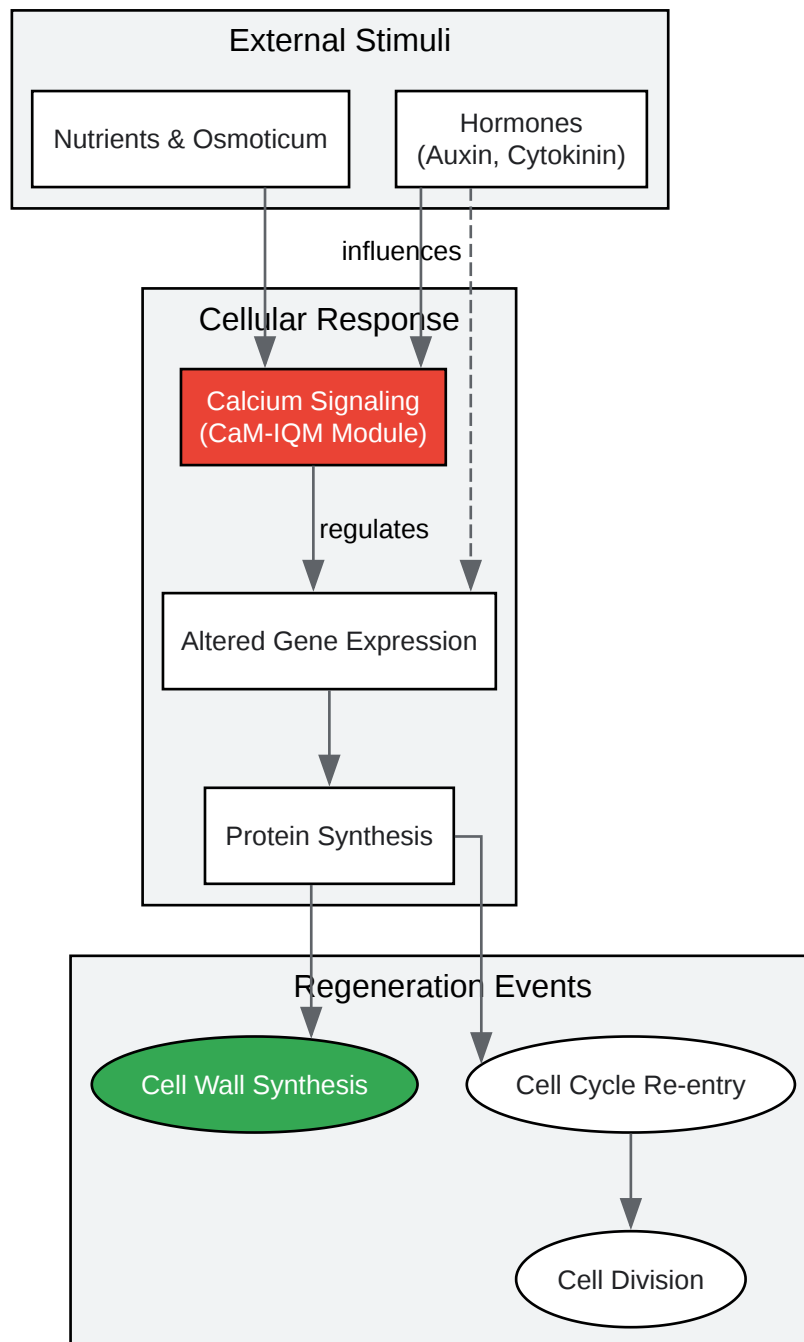
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Caption: Figure 1. A flowchart illustrating the key steps involved in the regeneration of protoplasts isolated using **Driselase**.

## Signaling in Protoplast Regeneration

The regeneration of protoplasts is a complex process involving the coordinated action of various signaling molecules. Plant hormones, particularly auxins and cytokinins, play a pivotal role in inducing cell division and differentiation.<sup>[6][10]</sup> The ratio of auxin to cytokinin is critical in determining whether the regenerating cells will form callus, roots, or shoots.<sup>[10]</sup> Additionally, calcium signaling has been implicated in the regulation of protoplast fusion and regeneration processes.<sup>[7]</sup>

Figure 2. Conceptual Signaling in Protoplast Regeneration



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Caption: Figure 2. A conceptual diagram illustrating the interplay of key signaling components during protoplast regeneration.



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## References

- 1. Cell wall regeneration and cell division in isolated tobacco mesophyll protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The calcium connection: exploring the intricacies of calcium signaling in plant-microbe interactions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Early protoplast culture and partial regeneration in Cannabis sativa: gene expression dynamics of proliferation and stress response [frontiersin.org]
- 6. The hormonal control of regeneration in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. english.ib.cas.cn [english.ib.cas.cn]
- 8. Protoplast Regeneration and Transformation - Lifeasible [lifeasible.com]
- 9. researchgate.net [researchgate.net]
- 10. Arabidopsis Regenerating Protoplast: A Powerful Model System for Combining the Proteomics of Cell Wall Proteins and the Visualization of Cell Wall Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
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